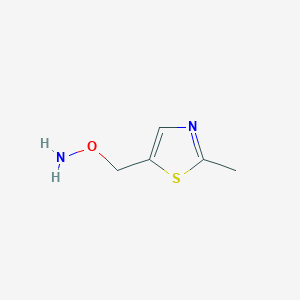
tert-Butyl (4-(2-fluorophenyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-fluorophenyl)piperidine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is of interest in biological research due to its potential interactions with biological targets. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In medicine, tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound with similar functional groups.
4-(2-Fluorophenyl)piperidine: A related compound with a similar piperidine ring and fluorophenyl group.
N-Boc-protected anilines: Compounds with similar protective groups used in synthetic chemistry.
Uniqueness: tert-Butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C16H23FN2O2 |
|---|---|
Poids moléculaire |
294.36 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-fluorophenyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-16(8-10-18-11-9-16)12-6-4-5-7-13(12)17/h4-7,18H,8-11H2,1-3H3,(H,19,20) |
Clé InChI |
XAWOIZSAEJXYCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)

![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)


